molecular formula C17H24N2O3 B6450246 N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide CAS No. 2640898-12-8

N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide

Cat. No.: B6450246
CAS No.: 2640898-12-8
M. Wt: 304.4 g/mol
InChI Key: UYGUBBZTZJNUNS-UHFFFAOYSA-N
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Description

N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide is a synthetic organic compound featuring a phenyl ring substituted at the 4-position with an acetamido group and at the 3-position with a 3-methylbutanoyl moiety.

Properties

IUPAC Name

N-[2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-11(2)9-17(22)15-10-14(7-8-18-12(3)20)5-6-16(15)19-13(4)21/h5-6,10-11H,7-9H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGUBBZTZJNUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)CCNC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a phenyl ring followed by the introduction of the acetamido group. The reaction conditions often include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The final step involves the coupling of the acetamido group with the phenyl ring using reagents like acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-acetamido-3-(3-methylbutanoyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g)

  • Structure: Contains a tert-butyl group, dimethylamino-phenyl, and naphthylmethyl-acetamide.
  • Properties : Melting point (174°C) and Rf value (0.50 in n-hexane/ethyl acetate) indicate moderate polarity and crystallinity.
  • Comparison : The naphthylmethyl group in 5g increases aromaticity and steric bulk compared to the ethyl spacer in the target compound, likely reducing solubility but enhancing π-π interactions in materials science applications .

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (3)

  • Structure : Features a sulfamoyl linkage to an oxotetrahydrofuran ring.
  • Properties : Melting point (174–176°C) and molecular weight (299.34 g/mol) are comparable to the target compound.
  • Comparison: The sulfamoyl group introduces hydrogen-bonding capacity and acidity, differing from the hydrophobic 3-methylbutanoyl group in the target compound. This structural divergence suggests distinct pharmacokinetic profiles if used pharmaceutically .

Pharmacologically Relevant Analogues

Formoterol-Related Compound C

  • Structure: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide.
  • Comparison: The hydroxy and methoxyphenyl groups in this β-agonist derivative contrast with the target compound’s non-polar substituents. Such differences would likely render the target compound inactive as a bronchodilator but may confer stability in non-polar environments .

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide

  • Structure : Contains a chlorophenyl group and methylbutanamide.
  • Comparison : The chloro substituent enhances lipophilicity and metabolic resistance compared to the acetamido group in the target compound. This analog’s identification as a psychoactive substance highlights the role of halogenation in bioactivity .

Substituent-Driven Property Variations

Compound Key Substituents Melting Point (°C) Notable Properties Potential Applications
Target Compound 4-Acetamido, 3-methylbutanoyl, ethyl Not reported High flexibility, moderate polarity Pharmaceuticals, polymers
5g Naphthylmethyl, tert-butyl 174 High crystallinity, π-π interactions Materials science
Formoterol C Hydroxy, methoxyphenyl, ethylamino Not reported Polar, hydrogen-bonding Bronchodilators (if active)
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide Not reported Rigid, high thermal stability Polyimide synthesis

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s ethyl spacer and dual acetamide groups allow for modular synthesis, as seen in analogs like 5g and 3, which use similar chromatography and crystallization techniques .
  • Bioactivity Considerations: Halogenation (e.g., in ’s chlorophenyl analog) or polar groups (e.g., sulfamoyl in ) drastically alter bioactivity and metabolic pathways, suggesting that the target compound’s 3-methylbutanoyl group may optimize lipophilicity without psychoactive risks .
  • Material Science Potential: Rigid analogs like 3-chloro-N-phenyl-phthalimide demonstrate the importance of aromatic stacking for polymer stability, a feature less prominent in the target compound but tunable via substituent modification .

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